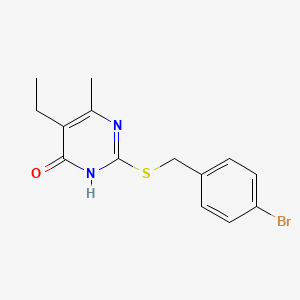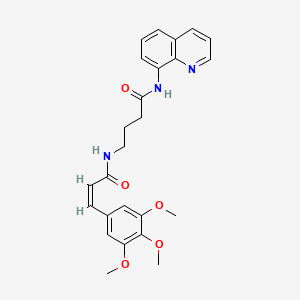![molecular formula C21H20N4O3 B2729215 3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide CAS No. 2097895-60-6](/img/structure/B2729215.png)
3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Linking the Pyrazole and Benzoxazole: The pyrazole and benzoxazole units are linked through an ethoxyethyl chain, which can be introduced using an alkylation reaction with appropriate ethoxyethyl halides.
Final Coupling: The final step involves coupling the intermediate with a phenyl group, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially converting it to an alcohol.
Substitution: The phenyl group and the benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid under acidic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Benzoxazole alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives of the benzoxazole or phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. Its benzoxazole core is known for interactions with biological macromolecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, 3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide could be explored for its potential anti-inflammatory, anticancer, or antimicrobial properties. The presence of the pyrazole moiety is particularly interesting due to its known pharmacological activities.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzoxazole core can intercalate with DNA, while the pyrazole moiety can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylbenzoxazole: Lacks the pyrazole moiety, making it less versatile in biological applications.
3-phenyl-1H-pyrazole: Does not contain the benzoxazole core, limiting its structural diversity.
N-(2-ethoxyethyl)benzoxazole-5-carboxamide: Similar but lacks the phenyl group and pyrazole moiety.
Uniqueness
3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide is unique due to the combination of the benzoxazole and pyrazole moieties, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
3-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-21(22-10-13-27-14-12-25-11-4-9-23-25)17-7-8-19-18(15-17)20(28-24-19)16-5-2-1-3-6-16/h1-9,11,15H,10,12-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPMBMYLZDFYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCCOCCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-2-yl)-5-methyl-4-((3-methylpiperidin-1-yl)sulfonyl)furan-2-carboxamide](/img/structure/B2729133.png)


![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/new.no-structure.jpg)
![3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2729141.png)


![4-(6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine](/img/structure/B2729144.png)

![4-[(4-Bromophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2729149.png)




